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Compound of Interest

Compound Name: H2-003

Cat. No.: B15573422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

H2-003 has been identified as a potent and selective inhibitor of Diacylglycerol Acyltransferase

2 (DGAT2), a key enzyme in triglyceride synthesis.[1][2] This guide provides a comparative

analysis of H2-003's cross-reactivity with other acyltransferases, supported by available

experimental data and detailed methodologies for assessing inhibitor selectivity.

Executive Summary
H2-003, a compound featuring a 1H-pyrrolo[2,3-b]pyridine core, demonstrates high selectivity

for DGAT2 over its closely related isoform, DGAT1.[1] While comprehensive screening data

against a broader panel of acyltransferases such as Acyl-CoA: Cholesterol Acyltransferases

(ACATs) and Monoacylglycerol Acyltransferases (MGATs) is not extensively available in public

literature, the pronounced selectivity against DGAT1 underscores its potential as a specific tool

for studying DGAT2-mediated biological pathways. This guide outlines the established

selectivity and provides the necessary experimental framework for further cross-reactivity

profiling.

Data Presentation: H2-003 Acyltransferase Inhibition
Profile
The following table summarizes the known inhibitory activity of H2-003 against DGAT

isoenzymes. The selectivity of H2-003 for DGAT2 was confirmed by assessing its inhibitory
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action in HEK293 cells engineered to overexpress either human DGAT1 or DGAT2.[1]

Target Enzyme Inhibitor IC50 Selectivity Notes

DGAT2 H2-003

Potent Inhibition

(Specific IC50 not

publicly disclosed)

Primary target

enzyme.

DGAT1 H2-003

Significantly less

potent than against

DGAT2

Confirmed to be

selective for DGAT2

over DGAT1 in cell-

based assays.[1]

ACAT1/2 H2-003
Data not publicly

available
-

MGAT1/2/3 H2-003
Data not publicly

available
-

Experimental Protocols
To determine the selectivity of H2-003 or other inhibitors against a panel of acyltransferases, a

combination of in vitro biochemical assays and cell-based assays is recommended.

In Vitro Acyltransferase Activity Assay (Radiometric)
This biochemical assay is a gold standard for determining the potency of an inhibitor against

purified or microsome-expressed enzymes.

a. Enzyme Source Preparation:

Prepare microsomal fractions from Sf9 insect cells or HEK293 cells overexpressing the

human acyltransferase of interest (e.g., DGAT1, DGAT2, ACAT1, ACAT2, MGAT1, MGAT2).

b. Reaction Mixture (per well/tube):

Buffer: 100 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.
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Acyl Acceptor: 200 µM sn-1,2-diacylglycerol (for DGAT), 50 µM cholesterol (for ACAT), or

200 µM monoacylglycerol (for MGAT).

Acyl Donor (Radiolabeled): 10 µM [1-¹⁴C]oleoyl-CoA.

Enzyme: 10-20 µg of microsomal protein.

Inhibitor: H2-003 at varying concentrations (e.g., 0.1 nM to 100 µM).

Bovine Serum Albumin (BSA): 2 mg/mL (fatty acid-free).

c. Assay Procedure:

Combine the buffer, acyl acceptor, BSA, and inhibitor in a reaction tube.

Pre-incubate the mixture for 5 minutes at 37°C.

Initiate the reaction by adding the radiolabeled acyl donor.

Incubate for 10-15 minutes at 37°C.

Stop the reaction by adding 1.5 mL of isopropanol/heptane/water (80:20:2, v/v/v).

Add 1 mL of heptane and 0.5 mL of water to induce phase separation.

Vortex and centrifuge to separate the organic and aqueous phases.

Transfer the upper organic phase (containing the radiolabeled lipid product) to a new tube

and dry it under nitrogen.

Resuspend the lipid extract and separate it by thin-layer chromatography (TLC).

Quantify the radioactivity of the product spot using a phosphorimager or by scintillation

counting to determine the enzyme activity.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Cell-Based Acyltransferase Activity Assay
This assay format evaluates the inhibitor's efficacy in a more physiological context.

a. Cell Culture and Treatment:

Culture HEK293 cells that are engineered to overexpress a specific acyltransferase (e.g.,

DGAT1 or DGAT2).

Plate the cells in a suitable format (e.g., 24-well plates).

Pre-incubate the cells with varying concentrations of H2-003 for 1-2 hours.

b. Labeling and Lipid Extraction:

Add a radiolabeled precursor, such as [¹⁴C]glycerol or [¹⁴C]oleic acid, to the cell culture

medium.

Incubate for 4-6 hours to allow for incorporation into newly synthesized lipids.

Wash the cells with phosphate-buffered saline (PBS).

Lyse the cells and extract the total lipids using a suitable solvent system (e.g.,

chloroform/methanol).

c. Analysis:

Separate the lipid extract using TLC.

Identify and quantify the amount of radioactivity incorporated into the target lipid (e.g.,

triglycerides).

Determine the concentration-dependent inhibition of lipid synthesis to assess the inhibitor's

cellular potency and selectivity.

Mandatory Visualizations
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Caption: Experimental workflow for assessing acyltransferase inhibitor selectivity.
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Caption: Selectivity profile of H2-003 for DGAT2 over other acyltransferases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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